molecular formula C19H13N3O3S B2912463 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide CAS No. 378213-74-2

4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide

Cat. No.: B2912463
CAS No.: 378213-74-2
M. Wt: 363.39
InChI Key: CHPMXUYHGJFVEV-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, a 1,3-dioxoisoindolin-2-yl group, and a 4-methylthiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 1,3-dioxoisoindolin-2-yl group: This can be achieved by reacting phthalic anhydride with an amine to form the isoindolinone structure.

    Attachment of the benzamide core: The isoindolinone intermediate is then reacted with a benzoyl chloride derivative under basic conditions to form the benzamide structure.

    Introduction of the 4-methylthiazol-2-yl group: Finally, the benzamide intermediate is reacted with a thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups of the isoindolinone moiety, potentially forming alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its observed biological activities.

Comparison with Similar Compounds

  • 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzenesulfonamide
  • 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzylamine
  • 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzoic acid

Comparison:

  • Structural Differences: While these compounds share the core 1,3-dioxoisoindolin-2-yl and 4-methylthiazol-2-yl groups, they differ in the functional groups attached to the benzene ring (e.g., sulfonamide, amine, carboxylic acid).
  • Unique Features: 4-(1,3-dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)benzamide is unique due to its benzamide functional group, which may confer distinct biological activities and reactivity compared to its analogs.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c1-11-10-26-19(20-11)21-16(23)12-6-8-13(9-7-12)22-17(24)14-4-2-3-5-15(14)18(22)25/h2-10H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPMXUYHGJFVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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